molecular formula C12H14ClNO B13277077 6-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]

6-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]

Cat. No.: B13277077
M. Wt: 223.70 g/mol
InChI Key: GGTLOHKDLOTJHQ-UHFFFAOYSA-N
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Description

6-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] is a chemical compound with the molecular formula C12H14ClNO. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the use of cyclization reactions where an indole precursor is reacted with a chlorinated oxane derivative in the presence of a base . The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

6-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride: A closely related compound with similar properties.

    Indole derivatives: Compounds with similar indole structures but different substituents.

    Spiro compounds: Other spiro compounds with different ring systems

Uniqueness

6-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] is unique due to its specific spiro structure and the presence of a chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

6-chlorospiro[1,2-dihydroindole-3,4'-oxane]

InChI

InChI=1S/C12H14ClNO/c13-9-1-2-10-11(7-9)14-8-12(10)3-5-15-6-4-12/h1-2,7,14H,3-6,8H2

InChI Key

GGTLOHKDLOTJHQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CNC3=C2C=CC(=C3)Cl

Origin of Product

United States

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